5-Ethoxybenzo[d]thiazole
Overview
Description
5-Ethoxybenzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. Benzo[d]thiazoles and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Additionally, 5-Ethoxymethylidene-4-thioxo-2-thiazolidinone has been used as a versatile core building block in the synthesis of new thiopyrano[2,3-d]thiazole derivatives relevant for medicinal chemistry . These methods demonstrate the flexibility in synthesizing thiazole derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various techniques. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined, showing that it crystallizes in the monoclinic crystal system with space group P21/c . The molecular packing modes and intermolecular interactions were analyzed using Hirshfeld surface analysis and visualized via 3D energy frameworks . These structural analyses are crucial for understanding the properties and potential interactions of thiazole derivatives.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions. Dehydrogenation of oxazolidines and thiazolidines with N-bromosuccinimide can yield the corresponding oxazoles and thiazoles . Additionally, a novel thermal rearrangement of the 2-thiabicyclo[3,1,0]hex-3-ene system was observed, leading to unexpected products . These reactions highlight the reactivity of thiazole derivatives and their potential for generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) was found to be 3.919 eV for Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, indicating its electronic properties . The molecular electrostatic potential map of this compound shows electrophilic sites localized around the oxygen atom, which can be relevant for its reactivity .
Scientific Research Applications
1. Medicinal Chemistry and Antitumor Activity
5-Ethoxybenzo[d]thiazole derivatives have been explored for their potential in medicinal chemistry. For instance, 5-Ethoxymethylidene-4-thioxo-2-thiazolidinone, a related compound, serves as a versatile building block in the synthesis of new thiopyrano[2,3-d]thiazole derivatives. These compounds have shown significant antitumor and moderate antiviral activities, indicating their potential in cancer treatment research (Atamanyuk et al., 2014).
2. Antimicrobial Properties
Thiazolyl-ethylidene hydrazino-thiazole derivatives, which are chemically similar to 5-Ethoxybenzo[d]thiazole, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited effectiveness against both Gram-positive and Gram-negative bacteria, presenting a potential avenue for developing new antimicrobial agents (Al-Mutabagani et al., 2021).
3. Anti-Hepatic Cancer Agents
Research on thiazoles, which are structurally related to 5-Ethoxybenzo[d]thiazole, has shown that they can be promising anti-hepatic cancer agents. A study focusing on the synthesis, molecular docking, and in silico ADMET screening of new heterocycles linked thiazole conjugates revealed significant inhibition activity against hepatic cancer cell lines (Rashdan et al., 2021).
4. Corrosion Inhibition
5-Ethoxybenzo[d]thiazole and its derivatives have been studied for their corrosion inhibition properties. For example, 6-ethoxybenzo[d]thiazol-2-amine demonstrated the ability to inhibit the corrosion of mild steel in sulfuric acid media. This suggests its potential application in industrial corrosion prevention (Berisha et al., 2015).
Safety And Hazards
The safety data sheet for 5-Ethoxybenzo[d]thiazole advises against medicinal and household use . In case of exposure, it recommends moving the victim into fresh air, giving oxygen if breathing is difficult, and consulting a doctor immediately . It also advises against letting the chemical enter drains and recommends collecting and arranging disposal in suitable and closed containers .
Future Directions
Thiazolo[5,4-d]thiazole-based materials have been used in the applicative field of luminescent sensing . There is a growing demand for new fluorescent small molecule dyes for solid-state applications in the photonics and optoelectronics industry . Future research could focus on the development of new antimicrobial agents to combat antibiotic resistance .
properties
IUPAC Name |
5-ethoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-7-3-4-9-8(5-7)10-6-12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNDCJHRNOQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600099 | |
Record name | 5-Ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxybenzo[d]thiazole | |
CAS RN |
854085-40-8 | |
Record name | 5-Ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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